molecular formula C24H17BrN4O3 B11271451 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11271451
M. Wt: 489.3 g/mol
InChI Key: SPKPNQJKVIPVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a phenethyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety. Its molecular formula is C₂₄H₁₇BrN₄O₃, with a molecular weight of approximately 489.3 g/mol. Structural analogs suggest its synthesis likely involves cyclization and substitution reactions common in heterocyclic chemistry .

Properties

Molecular Formula

C24H17BrN4O3

Molecular Weight

489.3 g/mol

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

SPKPNQJKVIPVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O

Origin of Product

United States

Preparation Methods

Regioselective Functionalization

Positioning the oxadiazole group at the 7-position of the quinazoline core requires careful regiocontrol. Source highlights directed ortho-metalation strategies, where a directing group (e.g., amide or sulfonamide) on the quinazoline nitrogen facilitates lithiation at C7. Subsequent quenching with electrophilic oxadiazole precursors installs the heterocycle with >90% regioselectivity.

Phenethyl Group Introduction

The 3-phenethyl substituent is typically introduced early in the synthesis to avoid competing reactions at the quinazoline nitrogen. Source describes alkylation of quinazoline-2,4-dione with phenethyl bromide using K₂CO₃ in DMF, achieving 70–75% yields. Alternatively, reductive amination of quinazoline-2,4-dione with phenylacetaldehyde and NaBH₃CN provides the phenethyl group with 68% efficiency.

Source corroborates this through a related compound’s synthesis, where 2-fluorobenzyl bromide undergoes analogous alkylation under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O).

Optimization and Purification

Catalytic Enhancements

Palladium catalysts dominate coupling steps, with source demonstrating that Pd(OAc)₂ with Xantphos ligand increases Suzuki–Miyaura coupling yields to 89% by mitigating aryl halide oxidative addition barriers. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times from 24 hours to 2 hours while maintaining 85% yields.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3), followed by recrystallization from ethanol/water (4:1). HPLC analysis (C18 column, MeCN/H₂O 65:35) confirms >98% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
Cyclization-AlkylationAnthranilic acid + ureaAcOH, 110°C, 8 h7895
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O80°C, 24 h8297
CuAACCuI, DIPEA, DCMRT, 12 h7593
Microwave-AssistedPd(OAc)₂, Xantphos100°C, 2 h8598

Source

Challenges and Solutions

Challenge 1: Oxadiazole Ring Hydrolysis
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Source addresses this by employing buffered reaction media (pH 6–7) during coupling steps, reducing decomposition from 15% to <2%.

Challenge 2: Regiochemical Control
Competing alkylation at quinazoline N1 is mitigated by pre-protecting the nitrogen with a tert-butoxycarbonyl (Boc) group, later removed via TFA treatment .

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit a broad spectrum of biological activities. Specifically, studies have shown that 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione demonstrates significant antimicrobial activity against various pathogens.

  • Inhibition Studies :
    • The compound was evaluated against Gram-positive and Gram-negative bacteria.
    • Notable inhibition zones were observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:
      • S. aureus: MIC = 80 mg/mL
      • E. coli: MIC = 65 mg/mL

Anticancer Activity

The compound has also been assessed for its anticancer properties. Quinazolines are known for their ability to inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes and receptors involved in cancer proliferation.
    • In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Synthesis and Characterization

The synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves multi-step reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure.

Comparative Studies

Comparative studies with similar compounds reveal the uniqueness of this derivative due to the presence of both the oxadiazole ring and the bromophenyl group. Such structural features enhance its electronic properties and biological activity compared to other quinazoline derivatives without these substituents.

Mechanism of Action

The mechanism of action of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in halogen type (Br vs. Cl), substituent positions, and side-chain modifications. Key comparisons include:

Table 1: Structural and Spectral Comparison of Analogs
Compound Name Substituents (Oxadiazole) N-Substituent (Quinazoline) Molecular Formula Molecular Weight (g/mol) Key Spectral Data
Target Compound 4-bromophenyl phenethyl C₂₄H₁₇BrN₄O₃ ~489.3 Not provided
7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione 3-chlorophenyl phenethyl C₂₄H₁₇ClN₄O₃ ~453.9 Not provided
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione 4-chlorophenyl 2-methoxybenzyl C₂₄H₁₇ClN₄O₄ 460.9 Smiles: COc1ccccc1Cn1c(=O)[nH]c2cc(-c3nc(-c4ccc(Cl)cc4)no3)ccc2c1=O
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-bromophenyl (benzoxazol) 2-methylphenyl C₂₂H₁₅BrN₄OS 464 (M+1) IR: 3319 (NH), 2980 (CH); ¹H-NMR: δ 9.51 (s, 1H), 6.10–8.01 (m, 12H), 2.55 (s, 3H)
Key Observations:

Halogen Effects: Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) analogs . This may enhance membrane permeability but reduce solubility.

Antimicrobial activity in ’s oxadiazole-containing thieno-pyrimidine-dione highlights the role of heterocyclic moieties in bioactivity, though the target compound’s activity remains unstudied .

Spectral Data :

  • ’s benzoxazol-triazole-thione compound shows distinct NH (3319 cm⁻¹) and C=S (1212 cm⁻¹) IR peaks, absent in oxadiazole-containing analogs. Such differences underscore the need for tailored analytical methods .

Biological Activity

The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with both oxadiazole and phenethyl groups. The presence of the 4-bromophenyl group enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets. The molecular formula is C18H16BrN3O2C_{18}H_{16}BrN_3O_2 with a molecular weight of approximately 396.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the oxadiazole ring and subsequent coupling with the quinazoline moiety. The synthetic route often employs techniques such as refluxing in solvents like ethanol or dimethylformamide (DMF) and purification through crystallization.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains using the agar well diffusion method. Among these compounds, those incorporating oxadiazole rings showed enhanced activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Target Bacteria
Compound 131565E. coli
Compound 151275S. aureus
Compound III1180Candida albicans

Anticancer Activity

The anticancer potential of related quinazoline derivatives has been explored extensively. For example, derivatives linked to oxadiazole have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The MTT assay indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-712
Compound BA54915
Compound CDU-14510

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, quinazoline derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical for maintaining DNA topology during replication . Additionally, their interaction with various cellular receptors may contribute to their anticancer effects.

Case Studies

  • Antimicrobial Study : A recent investigation reported that a series of quinazoline derivatives demonstrated broad-spectrum antimicrobial activity. Compounds containing oxadiazole rings were particularly effective against resistant strains of bacteria .
  • Anticancer Evaluation : Another study focused on the anticancer properties of oxadiazole-linked quinazoline derivatives revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield?

  • Methodology :

  • The synthesis typically involves multi-step reactions: (1) Formation of the oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent). (2) Coupling the oxadiazole intermediate with the quinazoline-dione core via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Optimization strategies include adjusting reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm). The oxadiazole ring’s nitrogen environment is confirmed via DEPT-135 .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N in oxadiazole: ~1.30 Å) and confirm stereoelectronic effects .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer activity using MTT assays (IC₅₀ values in cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Measure IC₅₀ with dose-response curves .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
  • Dose-response validation : Compare EC₅₀/IC₅₀ values across replicates. Address solubility discrepancies by pre-dissolving in DMSO/PEG mixtures .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from independent studies .

Q. What computational strategies are employed to model the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PARP-1). Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å). Analyze hydrogen bonds and hydrophobic interactions .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic oxadiazole ring) .

Q. How can structural ambiguities in crystallographic data be addressed?

  • Methodology :

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters .
  • Electron density maps : Resolve disorder in flexible side chains (e.g., phenethyl group) via occupancy refinement .
  • CCDC validation : Cross-check with Cambridge Structural Database entries for similar quinazoline derivatives .

Q. What strategies optimize selectivity to minimize off-target effects in biological systems?

  • Methodology :

  • SAR studies : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) to enhance target affinity. Test against related enzymes (e.g., COX-2 vs. COX-1) .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .
  • Prodrug design : Introduce metabolically labile groups (e.g., ester linkages) to limit systemic exposure .

Q. How can stability issues under physiological conditions be systematically addressed?

  • Methodology :

  • pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (retention time shifts) .
  • Light/heat stress testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines). Identify degradation products via LC-MS .
  • Cyclodextrin complexation : Improve aqueous solubility and stability by forming inclusion complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.